molecular formula C5H7NO3 B14481196 N-Acetyl-2-oxopropanamide CAS No. 70881-55-9

N-Acetyl-2-oxopropanamide

Cat. No.: B14481196
CAS No.: 70881-55-9
M. Wt: 129.11 g/mol
InChI Key: OSBQPBCXXYIHQF-UHFFFAOYSA-N
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Description

N-Acetyl-2-oxopropanamide is an organic compound with the molecular formula C₅H₇NO₃. It is a derivative of pyruvic acid and is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its acetyl group attached to the nitrogen atom and a keto group on the second carbon of the propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-2-oxopropanamide can be synthesized through several methods. One common approach involves the reaction of ethyl 2-oxopropanoate with ammonia in a methanol solution. This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-2-oxopropanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of amides or esters .

Scientific Research Applications

N-Acetyl-2-oxopropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-2-oxopropanamide involves several molecular targets and pathways:

    Anti-inflammatory Effects: The compound inhibits the activity of nuclear factor kappa B (NF-κB), a key regulator of inflammation.

    Neuroprotective Effects: It exerts neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.

Comparison with Similar Compounds

N-Acetyl-2-oxopropanamide can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, particularly its balance of anti-inflammatory and neuroprotective effects, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

CAS No.

70881-55-9

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

N-acetyl-2-oxopropanamide

InChI

InChI=1S/C5H7NO3/c1-3(7)5(9)6-4(2)8/h1-2H3,(H,6,8,9)

InChI Key

OSBQPBCXXYIHQF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)NC(=O)C

Origin of Product

United States

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